

Proxibarbal synthesis pathway and chemical properties

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An In-depth Technical Guide to the Synthesis and Chemical Properties of Proxibarbal

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis pathway and chemical properties of **proxibarbal**, a barbiturate derivative. The information is intended to support research, development, and analytical activities related to this compound.

Introduction

Proxibarbal, with the IUPAC name 5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione, is a barbiturate derivative that has been investigated for its anti-anxiety and migraine treatment properties.[1][2] Unlike many other barbiturates, it is reported to have minimal hypnotic effects.[2] **Proxibarbal** was previously approved for use in France but was later withdrawn due to the risk of inducing immunoallergic thrombocytopenia.[3][4] Understanding its synthesis and chemical characteristics is crucial for the study of its pharmacological profile and for the development of related compounds.

Synthesis Pathway

The synthesis of **proxibarbal**, a 5,5-disubstituted barbituric acid, generally follows the well-established condensation reaction between a appropriately substituted diethyl malonate and urea. This reaction is a classic method for forming the pyrimidine-2,4,6-trione core structure of barbiturates.







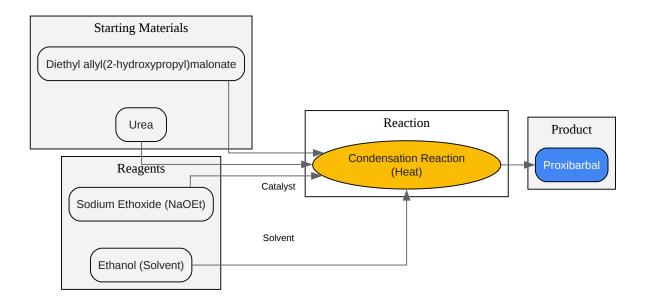
The key starting materials for the synthesis of **proxibarbal** are diethyl allyl(2-hydroxypropyl)malonate and urea. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which acts as a catalyst by deprotonating the urea, making it a more potent nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

- Preparation of Diethyl Allyl(2-hydroxypropyl)malonate: This intermediate can be synthesized
 through sequential alkylation of diethyl malonate. First, diethyl malonate is reacted with allyl
 bromide to introduce the allyl group at the C-5 position. Subsequently, the resulting diethyl
 allylmalonate is reacted with 2-chloropropanol or a similar electrophile to introduce the 2hydroxypropyl group.
- Condensation with Urea: The synthesized diethyl allyl(2-hydroxypropyl)malonate is then
 condensed with urea in the presence of sodium ethoxide. The reaction mixture is heated,
 leading to the formation of the six-membered heterocyclic ring of proxibarbal and the
 elimination of two molecules of ethanol.

A diagram illustrating the synthesis pathway is provided below.





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Caption: Synthesis pathway of Proxibarbal.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **proxibarbal** is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for the design of analytical methods.



Property	Value	Source
IUPAC Name	5-(2-hydroxypropyl)-5-prop-2- enyl-1,3-diazinane-2,4,6-trione	[3]
CAS Registry Number	2537-29-3	[3][5]
Molecular Formula	C10H14N2O4	[3][5]
Molecular Weight	226.23 g/mol	[3][5]
Melting Point	157-158 °C	[5]
166.5-168.5 °C		
Density	1.2754 g/cm ³	[5]
Water Solubility	Moderately soluble; 23.5 mg/mL	[4]
logP (Octanol-Water Partition Coefficient)	-0.13, -0.16, 0.2	[3][4]
pKa (Strongest Acidic)	7.18	[4]
pKa (Strongest Basic)	-2.5	[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **proxibarbal** are not readily available in the public domain. However, standard methodologies for the synthesis of barbiturates and their characterization can be applied.

General Synthesis of 5,5-Disubstituted Barbituric Acids

- Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a
 dropping funnel, and a mechanical stirrer is charged with sodium metal and anhydrous
 ethanol to prepare sodium ethoxide in situ.
- Addition of Reagents: A solution of the appropriately substituted diethyl malonate in anhydrous ethanol is added dropwise to the sodium ethoxide solution. This is followed by the dropwise addition of a solution of urea in warm anhydrous ethanol.



- Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the barbituric acid derivative. The crude product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or benzene/ethanol).

Characterization by High-Performance Liquid Chromatography (HPLC)

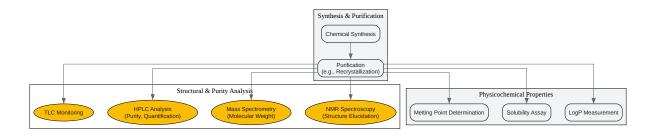
HPLC is a common and reliable method for the analysis of barbiturates.[6]

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversedphase column, and an isocratic or gradient pump.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an
 organic modifier (e.g., acetonitrile or methanol). The exact composition depends on the
 specific barbiturate and the column used.
- Sample Preparation: A stock solution of proxibarbal is prepared in a suitable solvent (e.g., methanol). Working standards are prepared by diluting the stock solution with the mobile phase.
- Chromatographic Conditions:
 - Column: C18, 5 μm particle size, 4.6 x 250 mm.
 - Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: Determined by UV-Vis spectroscopy, typically in the range of 210-240 nm for barbiturates.



- Injection Volume: 20 μL.
- Analysis: The retention time and peak area of the proxibarbal standard are used to identify and quantify the compound in unknown samples.

The following diagram illustrates a general workflow for the chemical analysis of a synthesized compound like **proxibarbal**.



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Caption: General workflow for compound analysis.

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